2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester
Overview
Description
2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Scientific Research Applications
2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is widely used in scientific research, particularly in the fields of:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The process can be summarized as follows:
- Dissolve the amine in THF.
- Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
- Stir the mixture at ambient temperature until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Mechanism of Action
The mechanism of action of 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester primarily involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which is resistant to basic conditions. Under acidic conditions, the Boc group is cleaved, releasing the free amine . This process can be summarized as follows:
- Formation of a carbamate linkage between the Boc group and the amine.
- Cleavage of the Boc group under acidic conditions, releasing the free amine.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another compound featuring a Boc protecting group, used for similar purposes in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is unique due to its specific structure, which allows for the protection of amine groups while providing stability under basic conditions and ease of removal under acidic conditions. This makes it particularly valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
methyl (E)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBSFZBUXBVQJ-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)OC)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439612-05-2 | |
Record name | methyl 2-{bis[(tert-butoxy)carbonyl]amino}but-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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